![molecular formula C23H21N3O5S B2837916 N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922061-97-0](/img/structure/B2837916.png)

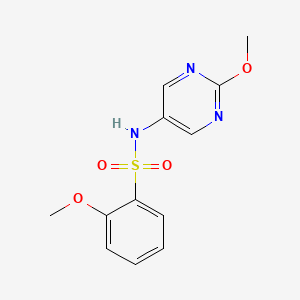

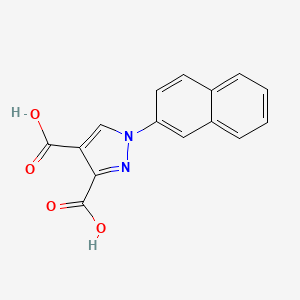

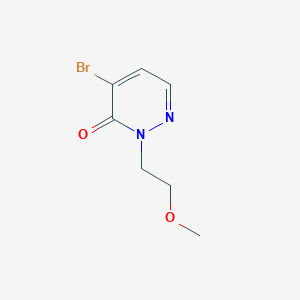

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in scientific research and its versatility allows for diverse applications, enhancing studies in various fields.

Synthesis Analysis

The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of the same formula and pharmaceutical compositions containing these compounds .Molecular Structure Analysis

The molecular formula of this compound is C23H21N3O5S. It is a derivative of dibenzo[b,f][1,4]oxazepine, which is a seven-membered ring having the hetero atoms in positions 1 and 4 condensed with carbocyclic rings or ring systems .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are described in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of the same formula .Applications De Recherche Scientifique

Antimalarial and COVID-19 Applications

A study detailed the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to the one of interest, in developing antimalarial activity. These compounds were evaluated for their in vitro antimalarial activity, ADMET properties, and theoretical calculations for electron transfer tendencies. Additionally, their molecular docking studies against Plasmodium enzymes and SARS-CoV-2 main protease and spike glycoprotein indicated potential applications in COVID-19 drug development (Fahim & Ismael, 2021).

Antimicrobial and Hemolytic Agents

Another study synthesized N-substituted derivatives of acetamides, showcasing antimicrobial and hemolytic activities. The research aimed to find compounds with effective antimicrobial properties against a selected panel of microbes, with specific derivatives showing promising results in this area (Rehman et al., 2016).

Antitumor Activity

Research into 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings was conducted to explore their antitumor potential. The synthesized compounds underwent in vitro screening for antitumor activity against various human tumor cell lines, identifying specific compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Antiallergic Potential

A series of dibenz[b,e]oxepin derivatives was synthesized and demonstrated to possess potent antiallergic effects. These compounds were evaluated for their inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction, highlighting their potential as orally active antiallergic agents (Ohshima et al., 1992).

Enzyme Inhibition

Research into sulfonamides incorporating benzodioxane and acetamide moieties investigated their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This study synthesized new compounds and tested them for their inhibitory activity, revealing substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase, with in silico molecular docking supporting the in vitro data (Abbasi et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5S/c1-3-26-20-6-4-5-7-22(20)31-21-13-10-17(14-19(21)23(26)28)25-32(29,30)18-11-8-16(9-12-18)24-15(2)27/h4-14,25H,3H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNCWROYNYKIHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-Naphthalen-1-ylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2837834.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)